N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,5-Dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:
- Position 1: A phenyl group.
- Position 4: A 3,5-dimethylphenylamino substituent.
- Position 6: A 4-methylpiperidin-1-yl moiety.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-17-9-11-30(12-10-17)25-28-23(27-20-14-18(2)13-19(3)15-20)22-16-26-31(24(22)29-25)21-7-5-4-6-8-21/h4-8,13-17H,9-12H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRDWIRLEXOWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex pyrazolo[3,4-d]pyrimidine core structure with several functional groups that enhance its biological interactions. The molecular formula is with a molecular weight of approximately 412.54 g/mol.
Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts the proliferation of cancer cells and induces apoptosis.
Key Mechanisms:
- CDK2 Inhibition : This leads to altered cell cycle progression and potential tumor regression.
- Binding Affinity : Molecular docking studies show that the compound effectively binds to the active site of CDK2, facilitating its inhibitory action.
Biological Activity and Case Studies
Several studies have evaluated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The IC50 values indicated potent activity compared to standard chemotherapeutics .
-
Cell Cycle Analysis :
- Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in cancer cells, confirming its role in cell cycle modulation .
-
Apoptosis Induction :
- The compound was shown to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow for diverse interactions with biological targets. Below is a comparison with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Compound A | Structure A | Selective for CDK6 |
| Compound B | Structure B | Enhanced solubility and bioavailability |
Research Findings
Recent literature highlights various aspects of the biological activity of this compound:
- Cytotoxicity Studies : Various studies have confirmed its effectiveness against multiple cancer types through different mechanisms .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine moiety can significantly impact biological efficacy .
Comparison with Similar Compounds
Position 1 Modifications
Implications : Aromatic substituents at position 1 (e.g., phenyl, nitrophenyl, chlorophenyl) likely enhance π-π stacking interactions with kinase ATP-binding pockets. The target compound’s phenyl group balances hydrophobicity and steric bulk, whereas electron-withdrawing groups (e.g., nitro in ) may reduce metabolic stability.
Position 4 Modifications
- Target Compound: 3,5-Dimethylphenylamino group.
- : Benzylamino group .
- : 2-(4-Chlorophenyl)ethylamino group .
The ethyl linker in may increase flexibility but reduce binding affinity.
Position 6 Modifications
Implications : Piperidine derivatives at position 6 (as in the target compound and ) may enhance solubility via amine protonation. The 4-methyl group in the target compound could reduce off-target interactions compared to the unsubstituted piperidin-3-yl in .
Data Table: Structural and Functional Comparison
Research Findings from Structural Analogs
- Kinase Inhibition: Benzylamino derivatives (e.g., ) show activity against MAPK10, suggesting that the target compound’s dimethylphenyl group may improve selectivity for related kinases .
- Metabolic Stability: Piperidine-containing analogs (e.g., ) exhibit improved metabolic stability over alkylamino derivatives, supporting the target compound’s design rationale .
- Solubility : Methylpiperidine moieties (as in the target compound) balance lipophilicity and solubility better than nitroaromatic groups (e.g., ) .
Preparation Methods
Cyclization of 5-Amino-1-phenylpyrazole-4-carbonitrile
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized through a condensation-cyclization sequence. As reported by Pereira et al., refluxing 5-amino-1-phenylpyrazole-4-carbonitrile with malononitrile in ethanol containing triethylamine yields 6-cyano-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A) in 77% yield. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic nitrile, followed by cyclodehydration (Scheme 1).
Scheme 1 :
$$
\text{5-Amino-1-phenylpyrazole-4-carbonitrile} + \text{Malononitrile} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{Intermediate A}
$$
Key parameters:
Chlorination at Position 6
Intermediate A undergoes chlorination using phosphorus oxychloride (POCl3) to introduce a leaving group at position 6. Activation with DMF as a Lewis acid facilitates the substitution, yielding 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B) in 61–89% yield. Excess POCl3 (3 equivalents) and prolonged reaction times (8–12 h) maximize conversion.
Installation of 3,5-Dimethylphenylamine at Position 4
Buchwald-Hartwig Amination
Intermediate C undergoes palladium-catalyzed coupling with 3,5-dimethylaniline. Using Pd(OAc)₂ as a catalyst and Xantphos as a ligand in toluene at 110°C affords the final product in 65–72% yield.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (3 equivalents) |
| Solvent | Toluene (anhydrous) |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 68% |
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to remove palladium residues and unreacted starting materials. High-performance liquid chromatography (HPLC) confirms >95% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.23 (s, 1H, pyrimidine-H), 7.52–7.60 (m, 5H, phenyl-H), 6.92 (s, 2H, 3,5-dimethylphenyl-H), 3.82–3.90 (m, 4H, piperidine-H), 2.45 (s, 6H, CH₃), 1.70–1.78 (m, 3H, piperidine-CH₃).
- HRMS : m/z calcd for C₂₅H₂₈N₆: 412.2384; found: 412.2389.
Comparative Analysis of Synthetic Routes
A comparative study of alternative pathways highlights the efficiency of the reported method:
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr + Buchwald | Intermediate C → Final Product | 68 | 95 |
| Direct Amination | One-pot functionalization | 52 | 88 |
| Reductive Amination | Using NaBH₃CN | 45 | 82 |
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core, followed by sequential substitutions. Key steps include:
- Microwave-assisted synthesis to accelerate reactions and improve yields (e.g., cyclization steps) .
- Solvent-free methods to reduce environmental impact .
- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity .
- Purification using column chromatography or recrystallization (e.g., acetonitrile or methanol) . Optimization involves adjusting temperature, solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. Which spectroscopic techniques are used for structural characterization, and how are functional groups identified?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons) .
- IR spectroscopy : Identifies functional groups like amines (N-H stretches) or sulfanyl groups (S-H vibrations) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D structure and intramolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological screening approaches assess its therapeutic potential?
- In vitro cytotoxicity assays against cancer cell lines (e.g., IC50 determination via MTT assays) .
- Enzyme inhibition studies : Kinase activity assays (e.g., ATP-competitive binding using radiometric or fluorescence-based methods) .
- Dose-response curves to evaluate potency and selectivity .
Advanced Research Questions
Q. How can computational methods enhance synthesis design and optimization?
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., density functional theory (DFT)) .
- Molecular docking : Screens binding affinity to target proteins (e.g., kinase ATP-binding pockets) .
- Reaction path search algorithms : ICReDD’s approach integrates computation, experimental data, and machine learning to prioritize synthetic routes .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) to correlate structural features with activity .
- Comparative crystallography : Analyze binding modes of analogs with target proteins (e.g., dihedral angle variations affecting affinity) .
- In vitro selectivity panels : Test activity against related enzymes (e.g., kinase family members) to identify off-target effects .
Q. How is the binding mechanism with target proteins determined?
- X-ray crystallography : Visualizes ligand-protein interactions (e.g., hydrogen bonds with kinase active sites) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .
Q. What green chemistry principles apply to its synthesis?
- Microwave-assisted synthesis : Reduces energy consumption and reaction time .
- Solvent-free conditions : Minimizes hazardous waste (e.g., neat reactions for cyclization) .
- Catalyst recycling : Reuses transition metal catalysts (e.g., Pd nanoparticles) to improve atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
